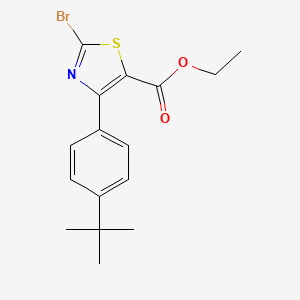
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by a methyl group attached to the triazole ring and a methanethiol group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with methyl-3-bromobenzoate, followed by cyclization to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, reduced triazole derivatives, and substituted triazoles, depending on the reaction conditions and reagents used .
科学的研究の応用
(4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the development of corrosion inhibitors for metals.
作用機序
The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions, which is crucial in its role as a corrosion inhibitor. In biological systems, the triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: Contains an amine group instead of a thiol group.
3-Mercapto-4-methyl-4H-1,2,4-triazole: Another thiol-containing triazole with similar properties.
Uniqueness
The presence of the methanethiol group in (4-Methyl-4H-1,2,4-triazol-3-yl)methanethiol imparts unique chemical reactivity, particularly in its ability to form disulfides and its role as a corrosion inhibitor. This sets it apart from other similar compounds that may not have the same level of reactivity or application potential.
特性
分子式 |
C4H7N3S |
|---|---|
分子量 |
129.19 g/mol |
IUPAC名 |
(4-methyl-1,2,4-triazol-3-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-7-3-5-6-4(7)2-8/h3,8H,2H2,1H3 |
InChIキー |
NMFYBOHRMSFZMO-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN=C1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


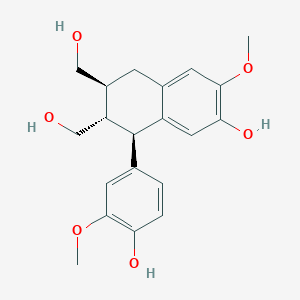
![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
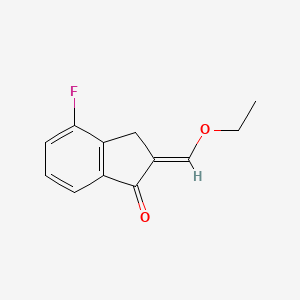
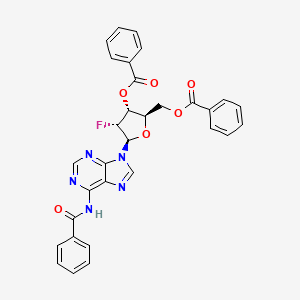

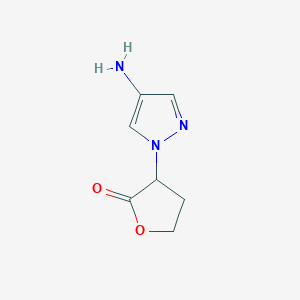
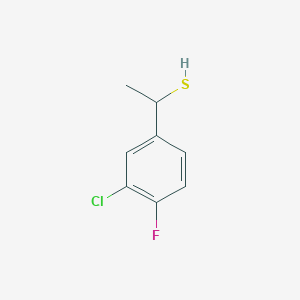
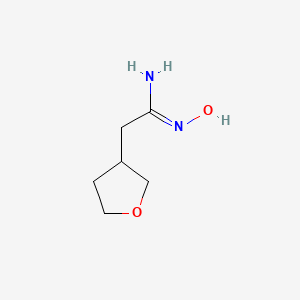
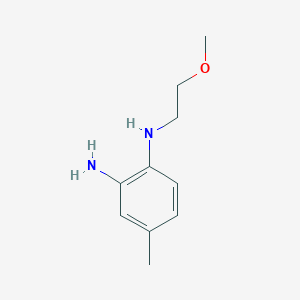
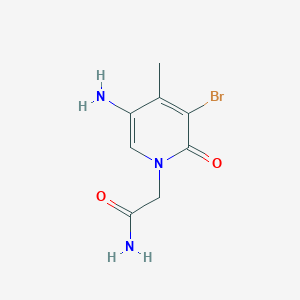
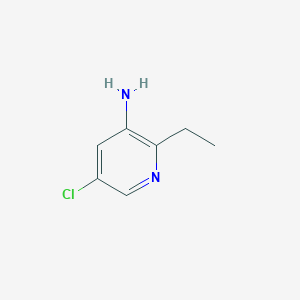

![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
